molecular formula C13H11FN2O2S B2360215 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-fluorobenzamide CAS No. 330201-45-1

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-fluorobenzamide

Cat. No.: B2360215
CAS No.: 330201-45-1
M. Wt: 278.3
InChI Key: LOENNMLPZSGKLS-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-fluorobenzamide is a compound that belongs to the class of thiazole derivatives Thiazole is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-fluorobenzamide typically involves the reaction of 3-chloropentane-2,4-dione with substituted benzoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The detailed characterization of the synthesized compound is performed using techniques such as NMR, FTIR, and elemental analysis .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms could be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-fluorobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioethers.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-fluorobenzamide involves its interaction with specific molecular targets. The compound has been shown to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate metabolism . This inhibition is achieved through binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-fluorobenzamide include other thiazole derivatives such as:

Uniqueness

What sets this compound apart from its similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the fluorine atom at the 3-position of the benzamide ring enhances its reactivity and potential biological activity compared to other derivatives.

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O2S/c1-7-11(8(2)17)19-13(15-7)16-12(18)9-4-3-5-10(14)6-9/h3-6H,1-2H3,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOENNMLPZSGKLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC(=CC=C2)F)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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